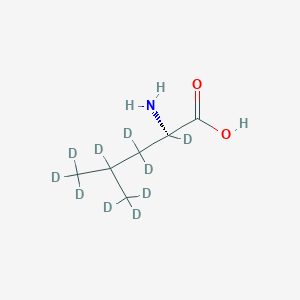
L-Leucine-d10
Vue d'ensemble
Description
L-Leucine-d10 est une forme deutériée de la L-leucine, un acide aminé essentiel à chaîne ramifiée. Le deutérium est un isotope stable de l'hydrogène, et son incorporation dans la L-leucine aboutit à la this compound. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les études impliquant des voies métaboliques et la synthèse des protéines. La L-leucine elle-même est connue pour son rôle dans l'activation de la voie de signalisation de la cible mécanistique de la rapamycine (mTOR), qui est cruciale pour la croissance cellulaire et le métabolisme .
Applications De Recherche Scientifique
L-Leucine-d10 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: this compound is used to study protein synthesis and degradation, as well as the regulation of metabolic pathways.
Medicine: Research involving this compound helps in understanding diseases related to amino acid metabolism and developing potential therapeutic interventions.
Mécanisme D'action
Target of Action
L-Leucine-d10 is a deuterium-labeled form of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that primarily targets the mTOR signaling pathway . The mTOR pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .
Mode of Action
This compound, like L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mTOR signaling pathway . Activation of this pathway leads to increased protein synthesis and cell growth . Additionally, L-Leucine is involved in other metabolic pathways, contributing to various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of L-Leucine, with the deuterium labeling potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties . Deuterium labeling has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The activation of the mTOR signaling pathway by this compound leads to increased protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Analyse Biochimique
Biochemical Properties
L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates the mTOR signaling pathway , which is crucial for protein synthesis and muscle growth. It also has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. It has been found to be stable, with no significant degradation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la L-Leucine-d10 implique l'incorporation de deutérium dans la molécule de L-leucine. Ceci peut être réalisé par différentes méthodes, y compris :
Échange hydrogène-deutérium : Cette méthode implique l'échange d'atomes d'hydrogène dans la L-leucine avec des atomes de deutérium en utilisant des solvants deutérés sous des conditions spécifiques.
Synthèse chimique : Des précurseurs deutérés sont utilisés pour synthétiser la this compound par une série de réactions chimiques.
Méthodes de production industrielle : La production industrielle de la this compound implique généralement une synthèse chimique à grande échelle utilisant des matières premières deutérées. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux spécifications requises pour les applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions : La L-Leucine-d10 peut subir diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des cétoacides.
Réduction : Les réactions de réduction peuvent convertir les cétoacides en this compound.
Substitution : Les atomes de deutérium dans la this compound peuvent être substitués par d'autres atomes ou groupes sous des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les nucléophiles, peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut produire des cétoacides, tandis que la réduction peut régénérer la this compound à partir des cétoacides .
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme traceur dans les études métaboliques pour comprendre les voies et les mécanismes du métabolisme des acides aminés.
Biologie : La this compound est utilisée pour étudier la synthèse et la dégradation des protéines, ainsi que la régulation des voies métaboliques.
Médecine : La recherche impliquant la this compound aide à comprendre les maladies liées au métabolisme des acides aminés et à développer des interventions thérapeutiques potentielles.
5. Mécanisme d'action
La this compound exerce ses effets principalement par l'activation de la voie de signalisation de la cible mécanistique de la rapamycine (mTOR). Cette voie est cruciale pour réguler la croissance cellulaire, la synthèse des protéines et le métabolisme. La this compound se lie à des récepteurs et des protéines spécifiques impliqués dans la voie mTOR, conduisant à son activation. Ceci, à son tour, favorise la synthèse des protéines et la croissance cellulaire .
Comparaison Avec Des Composés Similaires
La L-Leucine-d10 est unique en raison de son marquage au deutérium, ce qui la distingue des autres composés similaires. Parmi les composés similaires, on peut citer :
L-leucine : La forme non deutériée de la L-leucine, qui active également la voie mTOR mais ne possède pas le marquage au deutérium.
L-isoleucine : Un autre acide aminé à chaîne ramifiée avec des fonctions métaboliques similaires mais des propriétés structurelles différentes.
La this compound est unique en ce qu'elle sert de traceur dans les études métaboliques, fournissant des informations sur la dynamique du métabolisme des acides aminés qui ne peuvent être obtenues avec des composés non deutériés.
Propriétés
IUPAC Name |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584053 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106972-44-5 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are deuterated amino acids like L-Leucine-d10 useful in NMR studies of large proteins?
A1: Large proteins present challenges for NMR analysis due to spectral overlap and rapid signal decay. Incorporating deuterated amino acids like this compound can significantly simplify NMR spectra. Deuterium has a smaller gyromagnetic ratio than hydrogen, leading to reduced dipolar coupling and thus, narrower linewidths in the NMR spectra [, ]. This improves resolution and allows for easier identification and assignment of individual resonances, particularly in crowded spectral regions.
Q2: How are specific labeling strategies with deuterated amino acids beneficial?
A2: Strategically incorporating this compound at specific positions within a large protein provides targeted insights into the protein's structure and dynamics. For example, labeling methyl groups in a specific domain allows researchers to focus on that region's interactions or conformational changes [, ]. This targeted approach simplifies data analysis and provides more detailed information about specific protein regions compared to uniform deuteration.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)
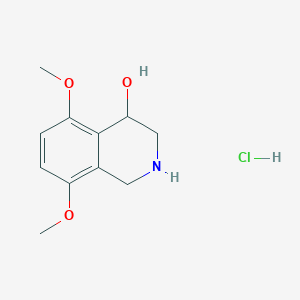
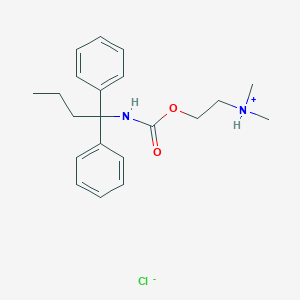
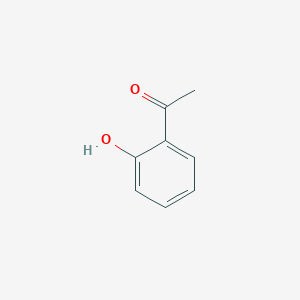
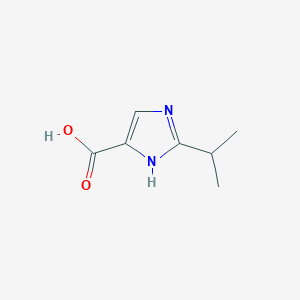
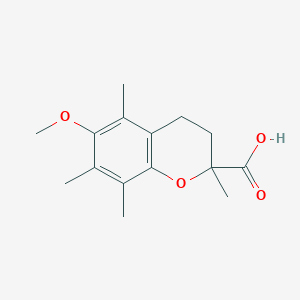
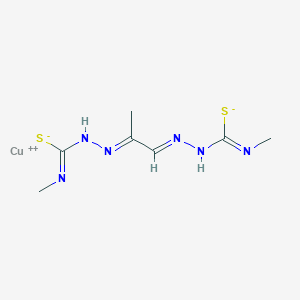
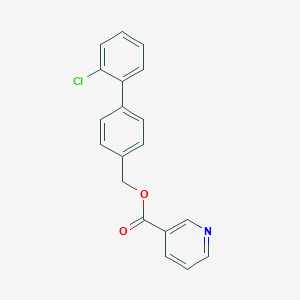
![tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate](/img/structure/B8847.png)
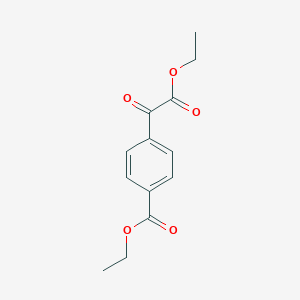
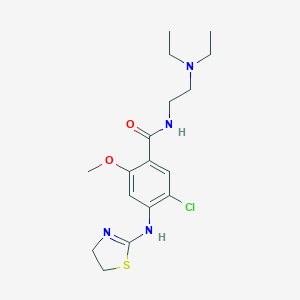
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
